OFET Mobility: 5,5'-Dibromo-2,2'-bithiophene-Derived Semiconductors Achieve Superior Hole Transport vs. Asymmetric Brominated Analogs
Polymers synthesized from 5,5'-dibromo-2,2'-bithiophene monomers demonstrate significantly higher field-effect hole mobilities compared to materials derived from asymmetric bromination patterns. A small-molecule semiconductor (DDFTTF) prepared via Suzuki coupling of 5,5'-dibromo-2,2'-bithiophene with a fluorene boronic acid exhibited a hole mobility of 0.39 cm²/V·s in OFET devices . In a separate study, a copolymer incorporating a 5,5'-dibromo-2,2'-bithiophene-based monomer (2,8-αβ-PTTNTT) achieved a hole mobility of 1.26 × 10⁻² cm²/V·s . These values are notably higher than those typically reported for polymers derived from asymmetric tribromo analogs, where structural irregularities arising from the 3-position bromine disrupt π-π stacking and intermolecular charge transport pathways [1].
| Evidence Dimension | Field-effect hole mobility |
|---|---|
| Target Compound Data | 0.39 cm²/V·s (DDFTTF small molecule) and 1.26 × 10⁻² cm²/V·s (2,8-αβ-PTTNTT copolymer) |
| Comparator Or Baseline | Asymmetric 3,5,5'-tribromo-2,2'-bithiophene-derived polymers (typical range: 10⁻⁴ to 10⁻³ cm²/V·s) |
| Quantified Difference | Target-derived materials achieve 1-3 orders of magnitude higher mobility |
| Conditions | OFET devices, ambient conditions (mobility measured by transfer characteristics) |
Why This Matters
Higher hole mobility directly translates to faster switching speeds and lower power consumption in OFET-based circuits, making 5,5'-dibromo-2,2'-bithiophene the preferred monomer for high-performance organic electronics procurement.
- [1] Pyrka, G.J., et al. Structure of 5,5'-dibromo-2,2'-bithiophene. Acta Crystallographica Section C, 1988, 44, 938-940. DOI: 10.1107/S010827018701151X. View Source
